molecular formula C14H20O8 B1660343 Vanilloloside CAS No. 74950-96-2

Vanilloloside

Cat. No.: B1660343
CAS No.: 74950-96-2
M. Wt: 316.30
InChI Key: SIMPNXWTAVEOTO-RKQHYHRCSA-N
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Description

Vanilloloside is a phenolic glycoside with the molecular formula C14H20O8. It is a natural product found in various plants and is known for its role as a metabolite. This compound is characterized by a phenolic structure attached to a glycosyl moiety, making it part of the phenolic glycosides class .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of vanilloloside involves the direct glycosylation of vanillin-based aglycones or the late-stage derivatization of this compound. The process begins with the synthesis of aglycones from vanillin, which serves as the sole aromatic precursor. These intermediates are then used to construct various vanillin-derived glucoside ω-esters using a mild acidic deacetylation as the key synthetic step .

Industrial Production Methods

The industrial production of this compound typically involves scalable total synthesis methods that avoid the use of toxic solvents and reagents. This approach provides an attractive alternative to isolating the compound from plant sources, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Vanilloloside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and methoxy groups attached to the phenolic ring.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the glycosidic bond.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce alcohols.

Mechanism of Action

The mechanism by which vanilloloside exerts its effects involves multiple pathways. Its antibacterial activity is attributed to the disruption of cell membrane integrity, inhibition of biofilm formation, and potential interference with cell wall synthesis and membrane permeability . These mechanisms make this compound a promising candidate for combating resistant bacterial infections.

Comparison with Similar Compounds

Vanilloloside is unique among phenolic glycosides due to its specific structure and properties. Similar compounds include:

This compound stands out due to its specific applications in flavoring, fragrance production, and potential medicinal uses.

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(hydroxymethyl)-2-methoxyphenoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-4,10-19H,5-6H2,1H3/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMPNXWTAVEOTO-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317658
Record name Vanilloloside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Vanilloloside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032013
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

74950-96-2
Record name Vanilloloside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74950-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vanilloloside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074950962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vanilloloside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VANILLOLOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU9VCO3B28
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Vanilloloside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032013
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

120 °C
Record name Vanilloloside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032013
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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